molecular formula C15H18N2O2S B2784219 2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide CAS No. 866153-29-9

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2784219
CAS No.: 866153-29-9
M. Wt: 290.38
InChI Key: RJGYSNOCXKPMEX-UHFFFAOYSA-N
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Description

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with a complex structure that includes a butylphenoxy group and a thiazolylacetamide group

Preparation Methods

The synthesis of 2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the butylphenoxy and thiazolylacetamide intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)propionamide: This compound has a propionamide group instead of an acetamide group.

Properties

IUPAC Name

2-(2-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-3-6-12-7-4-5-8-13(12)19-11-14(18)17-15-16-9-10-20-15/h4-5,7-10H,2-3,6,11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYSNOCXKPMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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